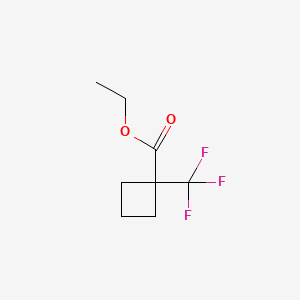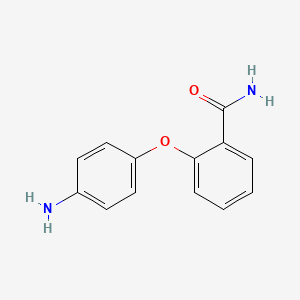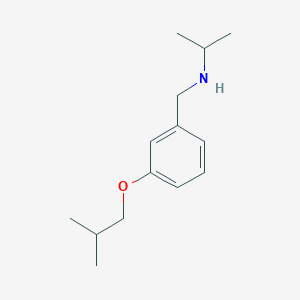![molecular formula C13H15NO3 B1451704 [1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid CAS No. 1021141-86-5](/img/structure/B1451704.png)
[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid
Vue d'ensemble
Description
“[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid” is a chemical compound with a unique structure that allows for diverse applications in scientific research. It has a molecular weight of 219.24 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H15NO4/c1-17-8-7-14-6-5-10-11(14)3-2-4-12(10)18-9-13(15)16/h2-6H,7-9H2,1H3,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
“[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid” is a solid at room temperature .
Applications De Recherche Scientifique
Synthesis of Novel Compounds
[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid and its derivatives are used as building blocks in the synthesis of novel compounds. For example, indole-benzimidazole derivatives were synthesized using 2-Methylindole-3-acetic acid and its derivatives. These compounds are of interest due to their potential applications in medicinal chemistry (Wang et al., 2016).
Antioxidant Properties
Research has been conducted on the antioxidant properties of indole-3-acetic acid derivatives. These compounds were shown to possess significant antioxidant activities, indicating potential therapeutic applications (Naik et al., 2011).
Development of Unique Derivatives
Indoloketopiperazine derivatives were obtained from a reaction involving 2-(3-Chloro-2-formyl-1H-indol-1-yl) acetic acid. These derivatives represent a novel class of compounds with potential applications in drug discovery (Ghandi et al., 2012).
Antibacterial and Enzyme Inhibitory Activities
Studies have shown that certain derivatives of 2-(1H-Indol-3-yl)acetic acid exhibit antibacterial activities and moderate to weak anti-enzymatic potential against specific enzymes, indicating their potential use in addressing bacterial infections and inflammatory ailments (Rubab et al., 2017).
Isolation from Natural Sources
[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid and related compounds have been isolated from natural sources such as fermentation broths of endophytic fungi. These compounds contribute to the understanding of natural product chemistry and their potential applications (Luo et al., 2013).
Application in Material Science
Indole-based derivatives, including those related to [1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid, have been synthesized and characterized for their potential use in material science, especially due to their antimicrobial activities (Nagarapu & Pingili, 2014).
Photophysical Properties
Research has also focused on the photophysical properties of compounds derived from indole-3-acetic acid. These studies contribute to the understanding of the fluorescence properties of these compounds, which can be applied in various scientific fields, including analytical chemistry and materials science (Hirano et al., 2004).
Propriétés
IUPAC Name |
2-[1-(2-methoxyethyl)indol-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-17-7-6-14-9-10(8-13(15)16)11-4-2-3-5-12(11)14/h2-5,9H,6-8H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJPEBHDWADFHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





-methanamine](/img/structure/B1451625.png)



![3-{[2-(1-Cyclohexen-1-YL)ethyl]amino}-N-ethylpropanamide](/img/structure/B1451631.png)

![(5-Chlorobenzo[d]thiazol-2-yl)methanamine](/img/structure/B1451633.png)
![{[2-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine](/img/structure/B1451635.png)

![3-Isopropoxy-N-[2-(4-isopropylphenoxy)ethyl]-aniline](/img/structure/B1451641.png)
![N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-(2-methoxyethoxy)aniline](/img/structure/B1451642.png)
![2-[(2-Oxopyrrolidin-1-yl)methyl]benzonitrile](/img/structure/B1451644.png)